4-Bromo-6-chloroquinazolin-2-ol
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Overview
Description
4-Bromo-6-chloroquinazolin-2-ol is a heterocyclic organic compound with the molecular formula C8H4BrClN2O It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloroquinazolin-2-ol typically involves the reaction of 4-bromoaniline with ethyl propiolate and phosphorus trichloride. The process includes multiple steps, such as cyclization and halogenation, to introduce the bromine and chlorine atoms at the desired positions on the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve optimizing reaction conditions to achieve high yields and purity. For example, using specific catalysts and solvents can enhance the reaction rate and selectivity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloroquinazolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or hydroxyl derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-6-chloroquinazolin-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: Researchers use it to study the interactions of quinazoline derivatives with biological targets, such as enzymes and receptors
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloroquinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloroquinazolin-4-ol
- 7-Bromo-6-chloroquinazolin-4(3H)-one
Uniqueness
4-Bromo-6-chloroquinazolin-2-ol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
Molecular Formula |
C8H4BrClN2O |
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Molecular Weight |
259.49 g/mol |
IUPAC Name |
4-bromo-6-chloro-3H-quinazolin-2-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-7-5-3-4(10)1-2-6(5)11-8(13)12-7/h1-3H,(H,11,12,13) |
InChI Key |
SUAJUVIFUYHPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC(=C2C=C1Cl)Br |
Origin of Product |
United States |
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